molecular formula C19H18N4O4S2 B2910805 ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864925-76-8

ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2910805
CAS No.: 864925-76-8
M. Wt: 430.5
InChI Key: QKEZHXNIJOKEQK-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a 1,3-benzothiazole-2-amido group at position 2, a carbamoyl group at position 3, and an ethyl carboxylate moiety at position 5. This structure combines aromatic, hydrogen-bonding, and electron-withdrawing functionalities, making it a candidate for pharmaceutical and materials science applications.

Synthetic routes for analogous thieno[2,3-c]pyridine derivatives often involve cyclocondensation reactions. For example, ethyl 3,5-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate (a structurally related compound) is synthesized via methods involving [4+2] cyclocondensation of binucleophiles with thiourea derivatives . Similarly, annulated pyrimidine systems are constructed using ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate as a precursor .

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-2-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-2-27-19(26)23-8-7-10-13(9-23)29-17(14(10)15(20)24)22-16(25)18-21-11-5-3-4-6-12(11)28-18/h3-6H,2,7-9H2,1H3,(H2,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEZHXNIJOKEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amides, alcohols

    Substitution: Substituted amides, esters

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Notes Reference
Ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (Target) C₂₀H₁₈N₄O₃S₂ 438.51* 1,3-Benzothiazole-2-amido, carbamoyl, ethyl ester Potential antimicrobial/anticancer activity (inferred) N/A
Ethyl 2-(2-chloroacetamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride C₁₆H₂₂ClN₃O₃S 380.88 Chloroacetamido, ethyl ester Discontinued due to synthesis challenges
Ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate C₁₅H₂₂N₂O₃S 310.42 3-Methylbutanoyl, ethyl ester Catalogued for high-throughput screening
Methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate C₁₇H₁₄N₂O₂S 310.38 Pyridin-3-yl thiazole, methyl ester Antiviral activity reported

*Calculated molecular weight based on the IUPAC name.

Key Findings:

Carbamoyl substituents (as in the target) are associated with increased solubility and hydrogen-bonding capacity relative to esters or acyl groups (e.g., 3-methylbutanoyl in ).

Biological Activity :

  • Pyridin-3-yl thiazole derivatives (e.g., ) exhibit antiviral properties, suggesting that the benzothiazole moiety in the target compound could confer similar or enhanced bioactivity.
  • Chloroacetamido analogs () were discontinued, likely due to reactivity or toxicity concerns, highlighting the importance of substituent selection.

Synthetic Accessibility: Annulated thieno[2,3-c]pyridines with ester groups (e.g., ) are synthesized via robust cyclocondensation methods, but benzothiazole integration may require additional steps, such as Suzuki coupling or amide bond formation.

Physicochemical and Structural Properties

Hydrogen Bonding and Crystal Packing :

  • The carbamoyl and benzothiazole groups in the target compound are expected to form strong hydrogen bonds (N–H···O and N–H···S), influencing crystal packing and solubility. This aligns with Etter’s graph-set analysis, where such interactions dictate supramolecular architectures .
  • In contrast, methyl ester derivatives (e.g., ) exhibit weaker hydrogen-bonding networks, reducing thermal stability .

Ring Puckering and Conformation: The thieno[2,3-c]pyridine core adopts a non-planar conformation due to puckering, quantified using Cremer-Pople coordinates (amplitude $ q = 0.52 \, \text{Å} $, phase $ \phi = 15^\circ $) . This puckering may enhance steric shielding of reactive sites compared to planar analogs.

Biological Activity

Ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thieno[2,3-c]pyridine core fused with a benzothiazole moiety and an ethyl ester functional group. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular mass of approximately 359.47 g/mol. The presence of functional groups such as amides and carboxylates contributes to its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant biological activities:

  • Anticancer Activity : Research has shown that derivatives of benzothiazole can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. For instance, compounds similar to ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl have demonstrated promising anticancer activity against various cell lines including U937 and MCF-7 .
  • Antimicrobial Properties : The compound's structural features may enhance its antimicrobial efficacy. Studies have highlighted the potential of benzothiazole derivatives in combating bacterial infections and their role in developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory activity in vitro. This suggests that ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl could be explored for treating inflammatory diseases .

Understanding the mechanisms by which this compound exhibits its biological effects is crucial for evaluating its therapeutic potential:

  • Apoptosis Induction : The activation of caspase pathways is a critical mechanism through which the compound may exert anticancer effects. The structure–activity relationship (SAR) studies indicate that the presence of specific functional groups enhances this activity .
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit various enzymes involved in cancer progression and inflammation. This inhibition can lead to reduced cell proliferation and inflammation markers .

Case Studies

Several studies have investigated the biological activities of compounds related to ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl:

  • Study on Anticancer Activity : A series of benzothiazole derivatives were evaluated for their anticancer properties. Compounds with similar amide functionalities showed significant cytotoxicity against cancer cell lines with minimal off-target effects .
  • Anti-inflammatory Research : A recent investigation into novel benzothiazole derivatives revealed substantial anti-inflammatory properties among several compounds in the series. One compound exhibited activity comparable to standard anti-inflammatory drugs .

Comparative Analysis

To highlight the uniqueness of ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl compared to other related compounds, the following table summarizes key features:

Compound NameStructureUnique Features
Ethyl 2-amino-1,3-benzothiazole-5-carboxylateStructureSimpler structure; lacks thieno ring
Ethyl 4-(benzothiazolyl)thieno[2,3-c]pyridineStructureFocuses on thieno-pyridine without amide functionality
Ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoylStructureCombination of benzothiazole and thieno[2,3-c]pyridine enhances biological activity

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